molecular formula C11H14N2O4 B12998856 (4S)-4-(4-Pyridylmethyl)-L-glutamic acid

(4S)-4-(4-Pyridylmethyl)-L-glutamic acid

Cat. No.: B12998856
M. Wt: 238.24 g/mol
InChI Key: RJUNCMAQAGYVHI-IUCAKERBSA-N
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Description

(4S)-4-(4-Pyridylmethyl)-L-glutamic acid is a chiral compound with a pyridylmethyl group attached to the fourth carbon of L-glutamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(4-Pyridylmethyl)-L-glutamic acid typically involves the following steps:

    Starting Materials: The synthesis begins with L-glutamic acid and 4-pyridylmethyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-(4-Pyridylmethyl)-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: The pyridylmethyl group can be oxidized to form corresponding pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(4S)-4-(4-Pyridylmethyl)-L-glutamic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S)-4-(4-Pyridylmethyl)-L-glutamic acid involves its interaction with specific molecular targets. The pyridylmethyl group allows for binding to certain enzymes or receptors, influencing their activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-(4-Pyridylmethyl)-D-glutamic acid: The enantiomer of the compound with different stereochemistry.

    4-(4-Pyridylmethyl)-L-glutamic acid: A compound with a similar structure but lacking the chiral center.

    4-(4-Pyridylmethyl)-D-glutamic acid: Another enantiomer with different stereochemistry.

Uniqueness

(4S)-4-(4-Pyridylmethyl)-L-glutamic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and other similar compounds. This uniqueness makes it valuable for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

(2S,4S)-2-amino-4-(pyridin-4-ylmethyl)pentanedioic acid

InChI

InChI=1S/C11H14N2O4/c12-9(11(16)17)6-8(10(14)15)5-7-1-3-13-4-2-7/h1-4,8-9H,5-6,12H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1

InChI Key

RJUNCMAQAGYVHI-IUCAKERBSA-N

Isomeric SMILES

C1=CN=CC=C1C[C@@H](C[C@@H](C(=O)O)N)C(=O)O

Canonical SMILES

C1=CN=CC=C1CC(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

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